molecular formula C11H15NO4 B274628 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid CAS No. 827034-78-6

5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid

Cat. No.: B274628
CAS No.: 827034-78-6
M. Wt: 225.24 g/mol
InChI Key: AETFBBIKDIKGAW-UHFFFAOYSA-N
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Description

5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid is a synthetic compound featuring a 5-oxopentanoic acid backbone substituted with a (5-methylfuran-2-yl)methylamino group at the 5-position. This structure combines a glutaric acid derivative with a heterocyclic furan moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

5-[(5-methylfuran-2-yl)methylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8-5-6-9(16-8)7-12-10(13)3-2-4-11(14)15/h5-6H,2-4,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETFBBIKDIKGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398457
Record name AS-662/43412887
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827034-78-6
Record name AS-662/43412887
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by subsequent oxidation and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Oxopentanoic Acid Derivatives

Compound Name Substituent at 5-Position Key Properties/Applications Molecular Weight (g/mol) Evidence Source
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid (Target) (5-Methylfuran-2-yl)methylamino Hypothetical: Moderate lipophilicity, potential for CNS or antimicrobial activity ~255.3* N/A (Hypothetical)
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 5-Methylthienyl Cream solid, mp 105–107°C; IR ν 1693 cm⁻¹ (COOH). Used in organic synthesis. 212.2
5-((3-(2-(diisopropylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic acid Indolyl-oxy with diisopropylaminoethyl Psychedelic prodrug; targets serotonin receptors. ~435.5*
5-(2-Aminophenyl)-5-oxopentanoic acid 2-Aminophenyl Metabolite in carbazole degradation; polar due to NH₂ group. ~221.2
5-Benzamido-4-(dipropylamino)-5-oxopentanoic acid Benzamido and dipropylamino Synthetic intermediate; high molecular weight (336.4 g/mol). 336.4
5-(tert-Butoxy)-5-oxopentanoic acid tert-Butoxy Hydrophobic ester; used in polymer chemistry. 188.22
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl Intermediate in Friedel-Crafts acylation; aromatic ketone. 210.2

*Calculated based on molecular formula.

Structural and Electronic Effects

  • Heterocyclic Substituents: The methylfuran group in the target compound is less polar than the thienyl group in (which contains sulfur) but more polar than purely aromatic substituents like 4-fluorophenyl (). The oxygen in furan may engage in hydrogen bonding, whereas sulfur in thienyl derivatives could enhance π-stacking interactions .
  • Amino and Amide Substituents: The 2-aminophenyl group () introduces polarity and metabolic susceptibility due to the free amine, contrasting with the dipropylamino and benzamido groups (), which are bulkier and more lipophilic.

Physicochemical Properties

  • Solubility :
    • The tert-butoxy derivative () is highly hydrophobic, whereas the carboxyethyl analogs () are water-soluble due to ionizable carboxylic groups. The target compound’s methylfuran group may confer intermediate solubility, suitable for membrane permeability in drug design.
  • Thermal Stability :
    • Thienyl derivatives () show moderate stability (mp 105–107°C), while indolyl-oxy prodrugs () likely require stabilization for biological activity.

Biological Activity

5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of a furan moiety and an amino group, which contribute to its biological activity. The synthesis typically involves multi-component reactions, such as the Ugi reaction, which allows for the formation of diverse peptidomimetics with enhanced biological profiles .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast adenocarcinoma)
    • A375 (melanoma)
    • HCT116 (colorectal carcinoma)

The compound exhibited significant inhibition of cell proliferation, particularly in A375 cells, where it induced autophagic cell death through mechanisms involving reactive oxygen species (ROS) and lipid peroxidation .

The biological activity is primarily attributed to the following mechanisms:

  • ROS/RNS Upregulation : Increased levels of reactive oxygen and nitrogen species contribute to cellular stress, leading to apoptosis.
  • Lipid Peroxidation : The compound promotes lipid peroxidation, which damages cellular membranes and triggers cell death pathways.

Case Studies

  • Study on A375 Cells :
    • The compound was tested for its ability to induce autophagy in human melanoma cells. Results indicated a strong correlation between treatment and increased lipid peroxidation levels, suggesting a potential therapeutic avenue in melanoma treatment .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other organotin complexes, the furan-containing derivative showed superior anticancer properties, emphasizing the role of structural modifications in enhancing biological activity .

Data Tables

Property Value
Molecular FormulaC11H15NO4
Molecular Weight225.25 g/mol
LogP0.78
Anticancer ActivityEffective against MCF-7, A375
Mechanism of ActionROS upregulation, lipid peroxidation

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